Cas no 938121-61-0 ({1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine)

Technical Introduction: {1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine is a structurally distinct pyrrole derivative featuring a methoxyphenyl substitution at the 1-position and a methylamine group at the 3-position. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials. The presence of the methoxy group enhances electron density, potentially influencing reactivity in electrophilic substitution or coupling reactions. Its amine functionality offers versatility for further derivatization, such as amide formation or reductive alkylation. The dimethyl substitution on the pyrrole ring may contribute to steric stabilization, improving selectivity in synthetic applications. Suitable for research-scale applications requiring tailored heterocyclic frameworks.
{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine structure
938121-61-0 structure
Product name:{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine
CAS No:938121-61-0
MF:C14H18N2O
Molecular Weight:230.305523395538
CID:5711761
PubChem ID:20983278

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine 化学的及び物理的性質

名前と識別子

    • EN300-238365
    • [1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
    • F2167-0123
    • [1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
    • AKOS015957335
    • {[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
    • HMS3446D13
    • 938121-61-0
    • ([1-(3-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYL)AMINE
    • CCG-140091
    • 1H-Pyrrole-3-methanamine, 1-(3-methoxyphenyl)-2,5-dimethyl-
    • {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine
    • インチ: 1S/C14H18N2O/c1-10-7-12(9-15)11(2)16(10)13-5-4-6-14(8-13)17-3/h4-8H,9,15H2,1-3H3
    • InChIKey: QSFBBUOHGSPUSL-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)N1C(C)=CC(CN)=C1C

計算された属性

  • 精确分子量: 230.141913202g/mol
  • 同位素质量: 230.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 40.2Ų

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-238365-10.0g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-238365-0.05g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
0.05g
$612.0 2024-06-19
TRC
M126671-1g
{[1-(3-methoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methyl}amine
938121-61-0
1g
$ 660.00 2022-06-04
Enamine
EN300-238365-0.1g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-238365-1.0g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
1.0g
$728.0 2024-06-19
Life Chemicals
F2167-0123-10g
{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
938121-61-0 95%+
10g
$1903.0 2023-09-06
Life Chemicals
F2167-0123-0.25g
{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
938121-61-0 95%+
0.25g
$408.0 2023-09-06
Enamine
EN300-238365-2.5g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-238365-0.25g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-238365-0.5g
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
938121-61-0 95%
0.5g
$699.0 2024-06-19

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine 関連文献

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amineに関する追加情報

Chemical Profile of {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine (CAS No. 938121-61-0)

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 938121-61-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a pyrrole ring substituted with various alkyl and aryl groups, makes it a versatile scaffold for medicinal chemistry applications.

The chemical composition of this compound includes a pyrrole core, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom. The presence of a methoxy group at the 3-position of the phenyl ring and dimethyl substituents at the 2- and 5-positions of the pyrrole ring contributes to its distinct electronic and steric properties. These features are crucial in determining its potential biological activity and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives due to their diverse biological activities. Studies have shown that compounds containing the pyrrole moiety exhibit a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine may contribute to its unique pharmacological profile, making it an attractive molecule for further investigation.

One of the key aspects that make this compound interesting is its ability to interact with various biological targets. The methoxy group on the phenyl ring can participate in hydrogen bonding interactions, while the dimethyl groups can influence the compound's lipophilicity and solubility. These properties are essential for optimizing drug-like characteristics such as bioavailability, metabolic stability, and target binding affinity.

Recent research in medicinal chemistry has focused on developing novel scaffolds that can modulate specific biological pathways. {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine fits well within this context, as its structural features allow for fine-tuning its biological activity. For instance, modifications at the nitrogen atom of the pyrrole ring or at the methyl groups could lead to enhanced binding affinity or altered pharmacokinetic profiles.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to construct the desired molecular framework efficiently. The use of these methodologies ensures that the final product meets the stringent requirements for pharmaceutical applications.

Once synthesized, {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine can be subjected to various biochemical and pharmacological assays to evaluate its potential therapeutic effects. High-throughput screening (HTS) technologies enable rapid testing of large libraries of compounds against multiple biological targets, facilitating the identification of lead candidates for further development. Additionally, computational modeling techniques can be used to predict how this compound might interact with biological receptors based on its three-dimensional structure.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations and quantum mechanical calculations provide valuable insights into the binding mode and affinity of {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine towards its intended targets. These computational approaches complement experimental studies by allowing researchers to visualize potential interactions at an atomic level and make informed decisions about structural modifications.

In conclusion, {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine (CAS No. 938121-61-0) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Further exploration of this compound through both experimental and computational methods holds great promise for discovering novel therapeutic agents that can address unmet medical needs.

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